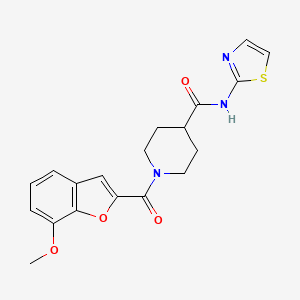

![molecular formula C22H21FN6O B6447607 7-fluoro-2-methyl-3-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 2549011-59-6](/img/structure/B6447607.png)

7-fluoro-2-methyl-3-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-fluoro-2-methyl-3-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one” is a complex organic molecule. It is related to the pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one classes of compounds . These classes of compounds are known for their wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the transformation of 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .Applications De Recherche Scientifique

Cancer Treatment

This compound has been found to inhibit RAF-dependent proliferation in cancer cultures . It exhibits anti-tumor efficacy in a rat BRAF V600E ST019VR PDX model in vivo . This makes it a potential candidate for cancer treatment.

CDK2 Inhibition

CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . This compound has been found to be a novel CDK2 inhibitor , which could make it useful in the development of new cancer therapies.

Cytotoxic Activities

Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . This suggests potential applications in the development of new cytotoxic drugs.

Analgesic Applications

Isoxazole derivatives have been found to exhibit analgesic activities . As this compound is a derivative of isoxazole, it could potentially be used in the development of new analgesics.

Anticonvulsant Applications

Isoxazole derivatives have also been found to exhibit anticonvulsant activities . This suggests that this compound could potentially be used in the development of new anticonvulsant drugs.

Antipsychotic Applications

Isoxazole derivatives have been found to exhibit antipsychotic activities . This suggests that this compound could potentially be used in the development of new antipsychotic drugs.

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is CDK2 . CDK2, or Cyclin-Dependent Kinase 2, is a protein that plays a crucial role in the regulation of the cell cycle . By inhibiting CDK2, the compound can potentially halt the progression of the cell cycle, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to significant alterations in cell cycle progression

Biochemical Pathways

The compound’s inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in cells . By halting the cell cycle, the compound can prevent the proliferation of cells, including cancer cells . This makes it a potential candidate for cancer treatment .

Pharmacokinetics

It is mentioned that the compound’s degree of lipophilicity allows it to diffuse easily into cells , which could potentially impact its bioavailability.

Result of Action

The compound’s action results in significant alterations in cell cycle progression, as well as the induction of apoptosis within cells . These effects could be particularly beneficial in the context of cancer treatment, where the goal is often to stop the growth of cancer cells and induce their death .

Propriétés

IUPAC Name |

7-fluoro-2-methyl-3-[(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)methyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN6O/c1-14-27-19-10-16(23)2-3-18(19)22(30)29(14)12-15-5-8-28(9-6-15)21-17-4-7-24-11-20(17)25-13-26-21/h2-4,7,10-11,13,15H,5-6,8-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFSLRHVSVZKNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4=NC=NC5=C4C=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-2-methyl-3-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6,7-dimethoxyquinazoline](/img/structure/B6447524.png)

![9-methyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-9H-purine](/img/structure/B6447526.png)

![5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6447534.png)

![5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{thieno[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6447545.png)

![3-({1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6447562.png)

![2-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6447570.png)

![5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6447577.png)

![2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6447596.png)

![3-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B6447604.png)

![7-fluoro-2-methyl-3-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6447614.png)

![7-fluoro-4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B6447621.png)

![1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6447625.png)

![3-chloro-4-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6447645.png)